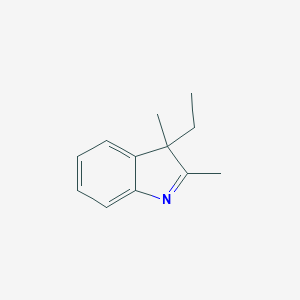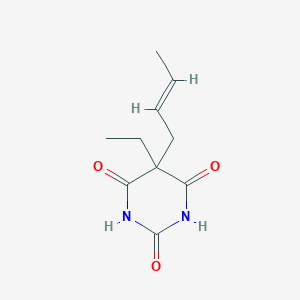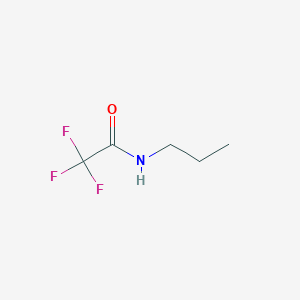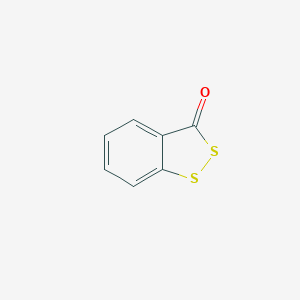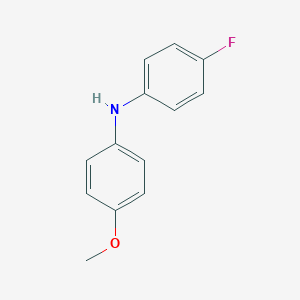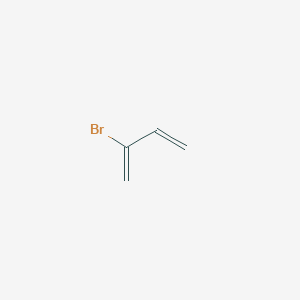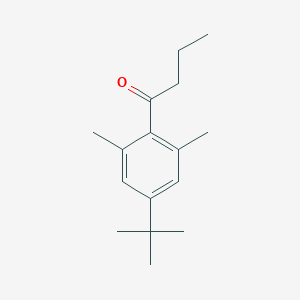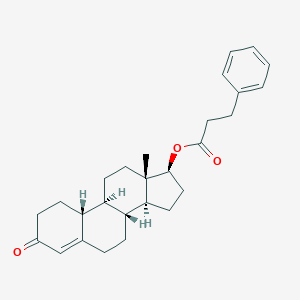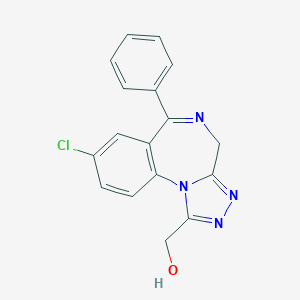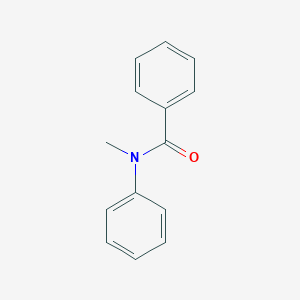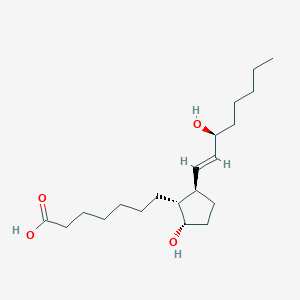
11-脱氧前列腺素F1α
描述
11-Deoxyprostaglandin F1alpha is a synthetic analog of prostaglandin F1alpha. It is a member of the prostaglandin family, which are lipid compounds derived from fatty acids. These compounds have diverse biological functions, including the regulation of inflammation, blood flow, and the formation of blood clots. 11-Deoxyprostaglandin F1alpha exhibits vasopressor and bronchoconstrictor activities, making it a compound of interest in various scientific research fields .
科学研究应用
11-Deoxyprostaglandin F1alpha has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the synthesis and reactivity of prostaglandins.
Biology: Investigated for its role in regulating biological processes such as inflammation and blood flow.
Medicine: Explored for its potential therapeutic effects, including inhibition of gastric acid secretion and induction of uterine contractions
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry
作用机制
Target of Action
11-Deoxyprostaglandin F1alpha is a synthetic analog of Prostaglandin F1alpha (PGF1alpha) . It primarily targets the vasopressor and bronchoconstrictor activities in the body .
Mode of Action
The compound interacts with its targets by exhibiting vasopressor and bronchoconstrictor activities . It has been found to exhibit these activities at about half the strength of Prostaglandin F2alpha (PGF2alpha) in guinea pigs .
Result of Action
The compound exhibits side effects on intestines and causes uterine contraction . It also exhibits activity as a vasopressor and bronchoconstrictor .
生化分析
Biochemical Properties
11-Deoxyprostaglandin F1alpha plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit gastric acid secretion and cause uterine contractions in rats . The compound exhibits vasopressor and bronchoconstrictor activities at about half the potency of prostaglandin F2alpha in guinea pigs . These interactions highlight the compound’s potential in modulating physiological processes.
Cellular Effects
11-Deoxyprostaglandin F1alpha influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause uterine contractions in rats at a dose 0.3 times that of prostaglandin F1alpha . Additionally, it inhibits gastric acid secretion by 35% at a dose of 32 mg/kg in whole animal studies . These effects demonstrate the compound’s impact on cellular activities.
Molecular Mechanism
The molecular mechanism of 11-Deoxyprostaglandin F1alpha involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s vasopressor and bronchoconstrictor activities are attributed to its interaction with specific receptors and enzymes . By binding to these targets, 11-Deoxyprostaglandin F1alpha modulates physiological responses, leading to its observed effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 11-Deoxyprostaglandin F1alpha change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that 11-Deoxyprostaglandin F1alpha remains stable under specific storage conditions, with a stability of at least four years when stored at -20°C . This stability ensures consistent results in experimental settings.
Dosage Effects in Animal Models
The effects of 11-Deoxyprostaglandin F1alpha vary with different dosages in animal models. At a dose of 32 mg/kg, the compound inhibits gastric acid secretion by 35% . Higher doses may lead to toxic or adverse effects. For instance, the compound’s uterine stimulant action is observed at a dose 0.3 times that of prostaglandin F1alpha . These dosage-dependent effects highlight the importance of determining optimal dosages for therapeutic applications.
Metabolic Pathways
11-Deoxyprostaglandin F1alpha is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and metabolism. The compound’s inhibition of gastric acid secretion and uterine contractions are mediated through its interaction with specific metabolic pathways . Understanding these pathways is essential for elucidating the compound’s overall metabolic effects.
Transport and Distribution
The transport and distribution of 11-Deoxyprostaglandin F1alpha within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions ensure that 11-Deoxyprostaglandin F1alpha reaches its intended sites of action, thereby exerting its physiological effects.
Subcellular Localization
The subcellular localization of 11-Deoxyprostaglandin F1alpha influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with cellular components and subsequent physiological responses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-Deoxyprostaglandin F1alpha involves multiple steps, starting from readily available precursors. One common approach is the chemoenzymatic synthesis, which combines chemical and enzymatic reactions to achieve high stereoselectivity and efficiency. The key steps include:
Baeyer–Villiger Monooxygenase-Catalyzed Oxidation: This step involves the oxidation of a bicyclic ketone to introduce the necessary oxygen functionalities with high enantiomeric excess (99% ee).
Ketoreductase-Catalyzed Reduction: This step reduces enones to set the critical stereochemical configurations under mild conditions.
Copper(II)-Catalyzed Regioselective p-Phenylbenzoylation: This step selectively introduces a phenylbenzoyl group to the secondary alcohol of a diol.
Industrial Production Methods
Industrial production of 11-Deoxyprostaglandin F1alpha typically involves large-scale synthesis using similar chemoenzymatic routes. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for research and potential therapeutic applications .
化学反应分析
Types of Reactions
11-Deoxyprostaglandin F1alpha undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen functionalities.
Reduction: Conversion of ketones to alcohols.
Substitution: Introduction of functional groups such as phenylbenzoyl.
Common Reagents and Conditions
Oxidation: Baeyer–Villiger monooxygenase under mild conditions.
Reduction: Ketoreductase enzymes.
Substitution: Copper(II) catalysts for regioselective reactions.
Major Products
The major products formed from these reactions include stereochemically pure intermediates and the final 11-Deoxyprostaglandin F1alpha compound .
相似化合物的比较
Similar Compounds
Prostaglandin F1alpha: The parent compound with similar biological activities.
Prostaglandin F2alpha: Another prostaglandin with stronger vasopressor and bronchoconstrictor activities.
Cloprostenol: A synthetic analog used in veterinary medicine.
Bimatoprost: A prostaglandin analog used to treat glaucoma .
Uniqueness
11-Deoxyprostaglandin F1alpha is unique due to its specific structural modifications, which result in distinct biological activities. It exhibits vasopressor and bronchoconstrictor activities at about half the potency of prostaglandin F2alpha, making it a valuable compound for research and potential therapeutic applications .
属性
IUPAC Name |
7-[(1R,2S,5R)-2-hydroxy-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12,14,16-19,21-22H,2-11,13,15H2,1H3,(H,23,24)/b14-12+/t16-,17-,18+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBPXYQCXNOTFK-DUSCRHDRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1CCC(C1CCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1CC[C@@H]([C@@H]1CCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347757 | |
| Record name | 11-Deoxyprostaglandin F1alpha | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37785-98-1 | |
| Record name | 11-Deoxyprostaglandin F1alpha | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037785981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Deoxyprostaglandin F1alpha | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclohepta[c]thiophen-6-one](/img/structure/B159149.png)
